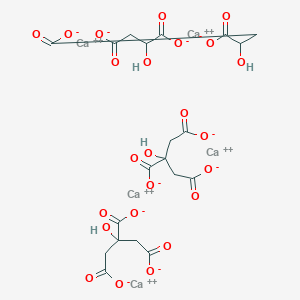
rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride: is a chemical compound that features a piperidine ring substituted with a fluorine atom and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common method involves the use of starting materials such as 3-fluoropiperidine and pyrrolidine, which are subjected to nucleophilic substitution reactions under controlled conditions to introduce the desired substituents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or rhodium complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the dihydrochloride salt form of the compound .
Análisis De Reacciones Químicas
Types of Reactions: rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an analgesic.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects. The pathways involved may include signal transduction cascades or metabolic processes .
Comparación Con Compuestos Similares
cis-3R,4S-configured pyrrolidines: These compounds share similar stereochemistry and biological activity.
Pyrrolidine derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones have similar structural features and applications.
Uniqueness: rel-(3R,4S)-3-Fluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and pyrrolidine substituents, which contribute to its distinct biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H19Cl2FN2 |
|---|---|
Peso molecular |
245.16 g/mol |
Nombre IUPAC |
(3R,4S)-3-fluoro-4-pyrrolidin-1-ylpiperidine;dihydrochloride |
InChI |
InChI=1S/C9H17FN2.2ClH/c10-8-7-11-4-3-9(8)12-5-1-2-6-12;;/h8-9,11H,1-7H2;2*1H/t8-,9+;;/m1../s1 |
Clave InChI |
XENORVARQSGHRH-BPRGXCPLSA-N |
SMILES isomérico |
C1CCN(C1)[C@H]2CCNC[C@H]2F.Cl.Cl |
SMILES canónico |
C1CCN(C1)C2CCNCC2F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)




![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)


![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)



